![molecular formula C18H16F3N3O2 B2714947 N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 477181-57-0](/img/structure/B2714947.png)
N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
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Overview
Description
“N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide” is a complex organic compound that contains a pyrrolidine ring and a quinoline moiety . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinoline is a heterocyclic aromatic organic compound. Both of these structures are common in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a nitrogen-containing heterocyclic compound that plays an important role in many natural products, pharmaceuticals, and pesticides .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various types of reactions such as amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, halogenation, and more .Scientific Research Applications
- Application : Researchers have developed a microwave-accelerated CDC reaction for N-(quinolin-8-yl)amides using acetone/acetonitrile as substrates. In the absence of a transition-metal catalyst, benzoyl peroxide (BPO) promotes the cross-dehydrogenation coupling, yielding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides with good yields .
- Method : Starting from commercially available 2-chloroquinoline, a multi-step synthesis involving nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination leads to the formation of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one. The overall yield is 24.5% .
- Application : Recent achievements include C–H bond functionalization reactions at various positions of quinoline and its derivatives, including the C-5 position of N-(quinolin-8-yl)benzamide. These reactions involve amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, and halogenation .
- Application : Researchers have achieved CDC reactions using acetonitrile/acetone as substrates, even without transition-metal catalysts. These reactions broaden the synthetic toolbox for quinoline derivatives .
Cross-Dehydrogenative Coupling (CDC) Reactions
Synthesis of 3-(1-Ethylpiperidin-2-yl) Quinolin-2(1H)-One
C–H Bond Activation Reactions
Inert C–H Bond Activation via Cross-Dehydrogenation Coupling (CDC)
Related Heterocycles Synthesis
Future Directions
properties
IUPAC Name |
N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)15(25)8-11-24-10-3-7-14(24)17(26)23-13-6-1-4-12-5-2-9-22-16(12)13/h1-2,4-6,8-9,11,14H,3,7,10H2,(H,23,26)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDWNIUDPRUUSB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
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